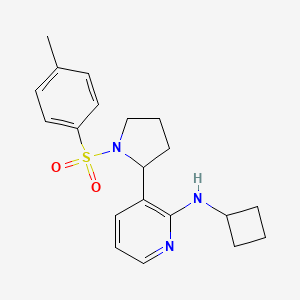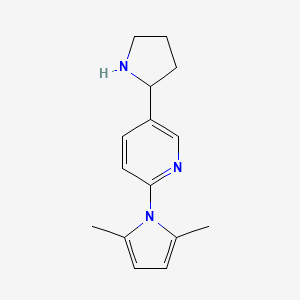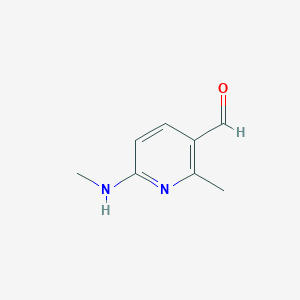
2-Methyl-6-(methylamino)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O It is a derivative of nicotinaldehyde, featuring a methyl group at the second position and a methylamino group at the sixth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde typically involves the reaction of 2-methyl-6-nitronicotinaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Starting Material: 2-Methyl-6-nitronicotinaldehyde.
Reagent: Methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-Methyl-6-(methylamino)nicotinic acid.
Reduction: 2-Methyl-6-(methylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(methylamino)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-aminonicotinaldehyde: Lacks the methyl group on the amino group.
6-Methyl-2-(methylamino)nicotinaldehyde: Similar structure but with different substitution pattern.
2-Methyl-6-(dimethylamino)nicotinaldehyde: Contains an additional methyl group on the amino group.
Uniqueness
2-Methyl-6-(methylamino)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-methyl-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-7(5-11)3-4-8(9-2)10-6/h3-5H,1-2H3,(H,9,10) |
InChI-Schlüssel |
KXTPODJNBLAOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






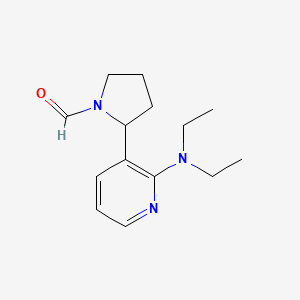
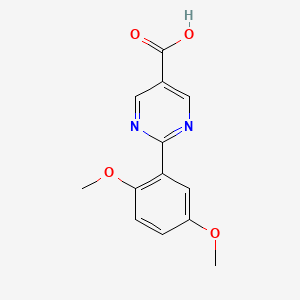
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)
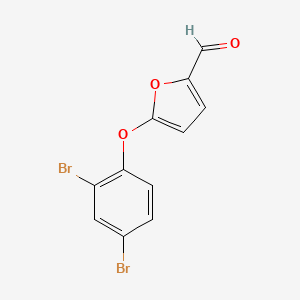

![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)


